molecular formula C16H16Cl2N2O3S B4242185 2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol

2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol

Cat. No.: B4242185
M. Wt: 387.3 g/mol
InChI Key: XXEFPDOGBNHJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol is a complex organic compound that features a phenol group substituted with two chlorine atoms and a sulfonyl group attached to a piperazine ring with a phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol typically involves multiple steps, starting with the preparation of the phenol derivative and the piperazine derivative The phenol derivative can be synthesized by chlorination of phenol to introduce the chlorine atoms at the 2 and 4 positions

The final step involves the coupling of the phenol derivative with the piperazine derivative under suitable reaction conditions, such as the presence of a base and a solvent like dichloromethane or toluene. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under suitable conditions.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution of the chlorine atoms may result in various substituted phenol derivatives.

Scientific Research Applications

2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the piperazine and sulfonyl groups can interact with other regions of the target molecule. These interactions can lead to inhibition or modulation of the target’s activity, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenol: Lacks the piperazine and sulfonyl groups, making it less complex and with different reactivity.

    4-phenylpiperazine: Lacks the phenol and chlorine substituents, resulting in different chemical properties and applications.

    Sulfonylphenol derivatives: Compounds with similar sulfonyl and phenol groups but different substituents on the aromatic ring.

Uniqueness

2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing chlorine atoms and the bulky piperazine-sulfonyl group makes it distinct from other similar compounds.

Properties

IUPAC Name

2,4-dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c17-12-10-14(18)16(21)15(11-12)24(22,23)20-8-6-19(7-9-20)13-4-2-1-3-5-13/h1-5,10-11,21H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEFPDOGBNHJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(C(=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol
Reactant of Route 6
2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.